molecular formula C18H35NO B14211660 3,14-Octadecadien-1-ol, 2-amino- CAS No. 824395-54-2

3,14-Octadecadien-1-ol, 2-amino-

Cat. No.: B14211660
CAS No.: 824395-54-2
M. Wt: 281.5 g/mol
InChI Key: ZKDQTJNTEXCOAF-UHFFFAOYSA-N
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Description

3,14-Octadecadien-1-ol, 2-amino-: is a primary alcohol with the molecular formula C18H35NO. It is characterized by the presence of two double bonds at the 3rd and 14th positions and an amino group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,14-Octadecadien-1-ol, 2-amino- typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, Dess-Martin periodinane.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Electrophiles like acyl chlorides, aldehydes, and ketones.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Amides, imines

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3,14-Octadecadien-1-ol, 2-amino- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

    2-Amino-3,14-octadecadien-1-ol: Similar structure but different double bond positions.

    3,14-Octadecadien-1-ol: Lacks the amino group.

    2-Amino-3,5-octadecadien-1-ol: Different double bond positions .

Uniqueness: 3,14-Octadecadien-1-ol, 2-amino- is unique due to the specific positioning of its double bonds and the presence of both an amino and hydroxyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

CAS No.

824395-54-2

Molecular Formula

C18H35NO

Molecular Weight

281.5 g/mol

IUPAC Name

2-aminooctadeca-3,14-dien-1-ol

InChI

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19)17-20/h4-5,15-16,18,20H,2-3,6-14,17,19H2,1H3

InChI Key

ZKDQTJNTEXCOAF-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCCCCCCCCCC=CC(CO)N

Origin of Product

United States

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